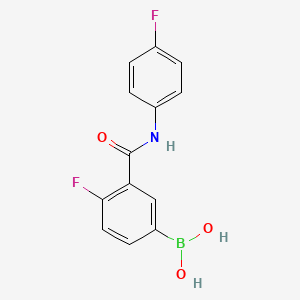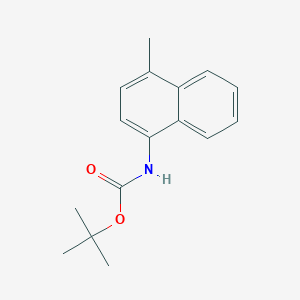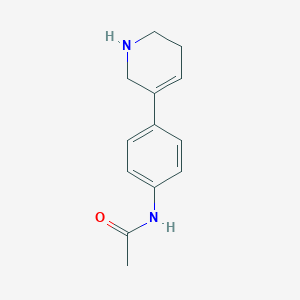
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide is a compound that features a tetrahydropyridine ring system. Tetrahydropyridines are heterocyclic compounds that have garnered significant interest due to their presence in both natural products and synthetic pharmaceutical agents . This compound is notable for its potential pharmacological properties, particularly in the fields of anti-inflammatory and anticancer research .
Preparation Methods
The synthesis of N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide typically involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines under reflux conditions in acetone . This method is part of a broader category of reactions used to synthesize substituted tetrahydropyridine derivatives . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its pharmacological properties.
Scientific Research Applications
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex tetrahydropyridine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes such as inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but initial studies suggest significant potential in modulating biological activities .
Comparison with Similar Compounds
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide can be compared with other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide: Another derivative with similar structural features but different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-[4-(1,2,3,6-tetrahydropyridin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H16N2O/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12/h3-7,14H,2,8-9H2,1H3,(H,15,16) |
InChI Key |
SXSIIIFQVPFQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


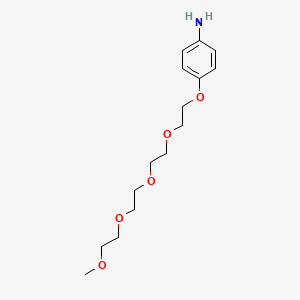
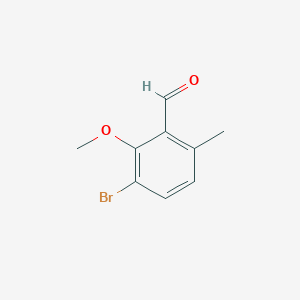
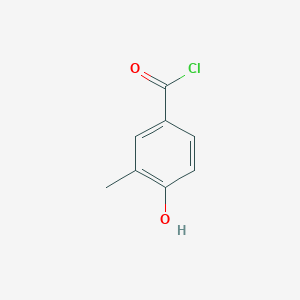
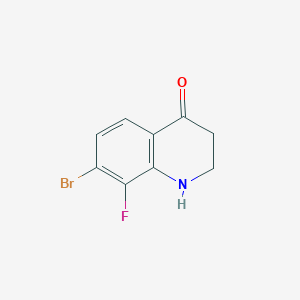

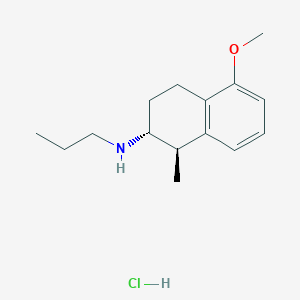
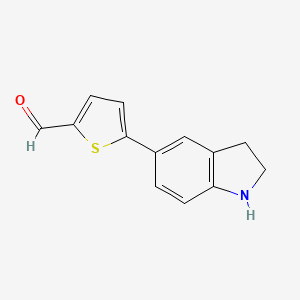

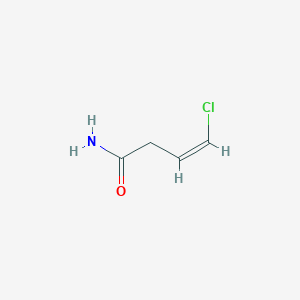
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
